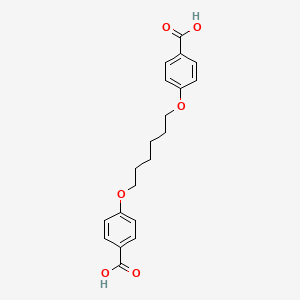

1,6-双(对羧基苯氧基)己烷

描述

1,6-Bis(p-carboxyphenoxy)hexane is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structural motifs are discussed. For instance, the synthesis and characterization of polythiophene derivatives from a monomer with a hexane spacer are described . Additionally, the synthesis of liquid crystalline properties of twin mesogenic compounds with a 1,6-dioxyhexane spacer is reported . These studies suggest a focus on the synthesis and properties of compounds with hexane spacers, which could be structurally related to 1,6-bis(p-carboxyphenoxy)hexane.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of polythiophene derivatives includes electrochemical oxidative polymerization . In another study, the synthesis of twin mesogenic compounds with a 1,6-dioxyhexane spacer involves the linking of two identical mesogenic structures . These methods indicate that the synthesis of 1,6-bis(p-carboxyphenoxy)hexane would likely involve careful planning of reaction conditions and the use of specific catalysts or reagents to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,6-bis(p-carboxyphenoxy)hexane is often elucidated using spectroscopic methods such as FTIR, NMR, and mass analyses . X-ray crystallography is also a powerful tool used to determine the precise molecular geometry of synthesized compounds . These techniques would be essential in analyzing the molecular structure of 1,6-bis(p-carboxyphenoxy)hexane, providing insights into the arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactions of compounds with hexane spacers can be complex, involving various intermediates and products. For instance, the synthesis of polythiophene derivatives can lead to the formation of polymers with different electrochromic properties . The reactivity of such compounds is influenced by their molecular structure, and the presence of functional groups like carboxyphenoxy may lead to specific interactions and reactivity patterns. The study of these reactions would require a detailed understanding of organic chemistry principles and reaction mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with hexane spacers are diverse. Polythiophene derivatives exhibit optoelectrochemical properties, which are characterized by cyclic voltammetry and spectroelectrochemical measurements . The liquid crystalline properties of twin mesogenic compounds are studied using differential scanning calorimetry and polarizing microscopy . These properties are crucial for potential applications in materials science and electronics. The analysis of 1,6-bis(p-carboxyphenoxy)hexane would involve similar techniques to determine its thermal stability, electronic properties, and potential for forming liquid crystalline phases.

科学研究应用

聚合物表征

1,6-双(对羧基苯氧基)己烷 (CPH) 是生物可降解聚合物合成中的关键组分。它在共聚物中的应用,特别是与癸二酸 (SA) 的共聚,已使用 NMR、SEM 和傅里叶变换红外光谱等各种技术进行了广泛表征。这些研究提供了对这些聚合物在降解过程中组成、分子量分布和结构变化的见解 (Ron 等,1991); (Mathiowitz 等,1993)。

纳米级形态

已经研究了基于 CPH 的聚酐共聚物的微相分离,揭示了独特纳米结构的形成。这些发现对于开发先进的药物递送系统至关重要 (Kipper 等,2005)。

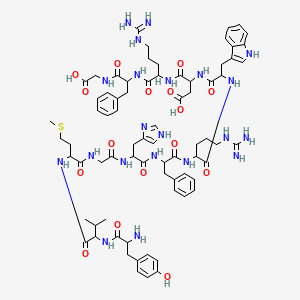

蛋白质稳定和释放

研究表明,基于 CPH 的聚酐可有效用于蛋白质的稳定和持续释放。这一应用在设计治疗性肽和蛋白质的新型可生物降解载体中具有重要意义,可保持其结构和生物活性 (Torres 等,2007)。

药物递送系统

CPH 已用于制造两亲性聚酐微粒,用于控制蛋白质/药物递送。这些系统旨在稳定封装的蛋白质并以受控方式释放它们,保持其生物活性和促进细胞迁移 (Petersen 等,2011)。

高通量蛋白质稳定性分析

已开发出使用基于 CPH 的聚酐的创新高通量方法来评估聚合物化学对封装蛋白质稳定性的影响。这种方法对于优化疫苗和治疗性蛋白质递送至关重要 (Petersen 等,2010)。

聚酐的合理设计

研究集中于创建具有定制侵蚀机制的基于 CPH 的聚酐。通过操纵共聚物的组成,研究人员可以设计出从整体侵蚀到表面侵蚀的系统,这对于特定的药物递送应用是有益的 (Torres 等,2006)。

作用机制

Target of Action

1,6-Bis(p-carboxyphenoxy)hexane, also known as CPH, is primarily used as a building block for polyanhydrides , a class of bioerodible polymers with drug delivery applications . It doesn’t have a specific biological target but serves as a carrier for various drugs, enhancing their delivery to the desired sites within the body .

Mode of Action

The mode of action of CPH is primarily through its degradation. As a component of polyanhydride nanoparticles, it degrades gradually in the body, allowing for the controlled release of the encapsulated drug . This slow degradation ensures that the drug is delivered over an extended period, improving its therapeutic efficacy .

Biochemical Pathways

The specific biochemical pathways affected by CPH depend on the drug it is designed to deliver. For instance, when used to deliver insulin, CPH-based microspheres can help maintain basal insulin levels for up to 42 days . The exact biochemical pathways and downstream effects would therefore be determined by the action of the delivered drug.

Pharmacokinetics

The pharmacokinetics of CPH are characterized by its bioerodibility . It degrades over time, releasing the encapsulated drug at a controlled rate . This property allows for sustained drug levels in the body, potentially improving the drug’s bioavailability . .

Result of Action

The result of CPH’s action is the enhanced delivery and efficacy of the encapsulated drug . By providing a controlled release mechanism, CPH-based delivery systems can maintain therapeutic drug levels over an extended period . This can lead to improved treatment outcomes, particularly for conditions that require sustained drug delivery.

Action Environment

The action of CPH can be influenced by various environmental factors. For instance, the rate of CPH degradation, and therefore drug release, may be affected by factors such as pH and temperature . Additionally, the presence of enzymes that can degrade the polymer may also influence its action . .

安全和危害

CPH is classified as an Aquatic Acute 1, Aquatic Chronic 1, and Skin Sensitizer 1 substance . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling CPH .

属性

IUPAC Name |

4-[6-(4-carboxyphenoxy)hexoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJXYULOQZUKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCOC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106680-96-0 | |

| Details | Compound: Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |

| Record name | Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106680-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20147724 | |

| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106680-96-0, 74774-53-1 | |

| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(4-carboxyphenoxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

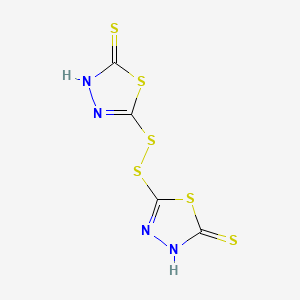

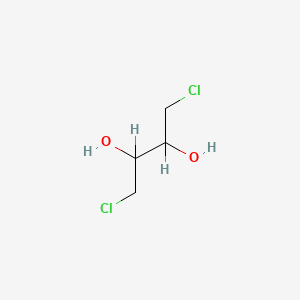

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)